molecular formula C19H29NO3 B13201281 tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate

tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate

Cat. No.: B13201281
M. Wt: 319.4 g/mol
InChI Key: ZAGJQNDLXUCYIM-UHFFFAOYSA-N
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Description

tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to a ketone-containing pentyl chain substituted with a 2-isopropylphenyl moiety. The tert-butyl carbamate (Boc) group is widely employed to protect amines during multi-step syntheses, while the ketone functionality may serve as a reactive site for further derivatization .

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[5-oxo-5-(2-propan-2-ylphenyl)pentyl]carbamate

InChI

InChI=1S/C19H29NO3/c1-14(2)15-10-6-7-11-16(15)17(21)12-8-9-13-20-18(22)23-19(3,4)5/h6-7,10-11,14H,8-9,12-13H2,1-5H3,(H,20,22)

InChI Key

ZAGJQNDLXUCYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and a ketone in the presence of a catalyst such as sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .

Industry

In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism by which tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from structurally related tert-butyl carbamates:

tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-propan-2-yl)carbamate derivatives (e.g., Compounds 21–24 in ): Synthesis: Prepared via GP4/GP5 methods from trifluoroacetate salts, yielding 52–76% as oils. Characterization: Confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and IR spectroscopy, similar to methods that would apply to the target compound .

Key Differences

Feature Target Compound Analogues (e.g., )
Core Structure 2-Isopropylphenyl ketone + Boc-protected amine Indole/cyclopentene + Boc-protected amine
Synthetic Yield Not reported 52–76% (oils)
Bioactivity Unspecified Potential cholinesterase inhibition
Characterization Methods Likely NMR/IR (inferred) Explicitly confirmed via NMR/IR

Research Findings and Data Gaps

Biological Activity

Tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 329.43 g/mol
  • CAS Number : 86700028

The compound features a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with an isopropyl group, contributing to its unique biological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative damage, potentially through the activation of the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantProtects against oxidative stress in neurons
Enzyme InhibitionInhibits β-secretase activity
NeuroprotectionReduces Aβ 1-42 levels in astrocytes

Case Studies and Research Findings

  • Neuroprotective Study : A study published in Nature demonstrated that treatment with this compound resulted in a significant reduction in Aβ 1-42 levels, which are implicated in Alzheimer's disease pathology. The study noted a decrease in inflammatory markers such as TNF-α and free radicals in treated astrocytes compared to control groups .
  • Enzyme Inhibition Study : Another research article highlighted the compound's ability to inhibit β-secretase activity, an enzyme critical for the cleavage of amyloid precursor protein (APP). This inhibition suggests potential therapeutic applications in Alzheimer's disease, where β-secretase plays a pivotal role in amyloid plaque formation .
  • Antioxidant Properties : The compound has shown promise as an antioxidant agent. In various assays, it was able to scavenge free radicals effectively, indicating its potential use in conditions characterized by oxidative stress .

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